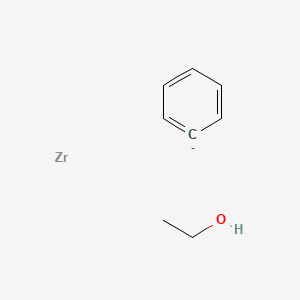

Benzene;ethanol;zirconium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

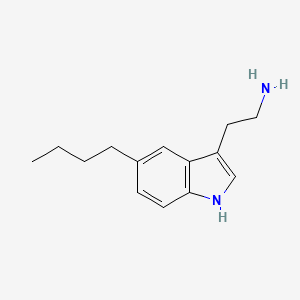

Benzene, ethanol, and zirconium are three distinct compounds, each with unique properties and applications. Benzene is a simple aromatic hydrocarbon with the formula C₆H₆, known for its ring structure and stability. Ethanol, commonly referred to as alcohol, has the formula C₂H₅OH and is widely used as a solvent, fuel, and in beverages. Zirconium is a transition metal with the symbol Zr, known for its high resistance to corrosion and use in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzene: Benzene can be synthesized through the cyclic polymerization of ethyne.

Ethanol: Ethanol is commonly produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethene in the presence of a phosphoric acid catalyst.

Zirconium: Zirconium is typically extracted from its ores, zircon and baddeleyite, through a series of chemical processes.

Industrial Production Methods

Benzene: Industrial production of benzene often involves the catalytic reforming of naphtha, a petroleum derivative. This process yields benzene along with other aromatic hydrocarbons.

Ethanol: Large-scale ethanol production is primarily achieved through the fermentation of biomass, such as corn or sugarcane, followed by distillation to purify the ethanol.

Zirconium: The Kroll process is widely used for the industrial production of zirconium. This involves the reduction of zirconium tetrachloride with magnesium, followed by purification steps to obtain high-purity zirconium metal.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene: Benzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Ethanol: Ethanol can undergo oxidation to form acetaldehyde and acetic acid. It can also participate in esterification reactions with carboxylic acids to form esters.

Common Reagents and Conditions

Benzene: Common reagents for benzene reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Ethanol: Oxidation of ethanol typically involves reagents like potassium dichromate or chromic acid. Esterification reactions use carboxylic acids and acid catalysts.

Major Products Formed

Benzene: Major products include nitrobenzene (from nitration), benzene sulfonic acid (from sulfonation), and chlorobenzene or bromobenzene (from halogenation).

Ethanol: Major products include acetaldehyde and acetic acid (from oxidation) and various esters (from esterification).

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzene: Benzene is a fundamental building block in organic chemistry, used in the synthesis of numerous compounds, including plastics, resins, and synthetic fibers.

Ethanol: Ethanol is a versatile solvent in chemical reactions and is also used as a feedstock for the production of other chemicals, such as ethyl acetate and acetic acid.

Biology and Medicine

Benzene: Benzene is known for its toxic effects and is studied for its impact on human health, particularly its role in causing leukemia.

Ethanol: Ethanol is used as an antiseptic and disinfectant in medical settings. It is also studied for its effects on the central nervous system.

Zirconium: Zirconium compounds are used in biomedical applications, such as dental implants and drug delivery systems.

Industry

Benzene: Benzene is a key raw material in the production of various industrial chemicals, including styrene, phenol, and cyclohexane.

Ethanol: Ethanol is widely used as a biofuel and in the manufacture of personal care products, pharmaceuticals, and beverages.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Benzene: Similar compounds include toluene, xylene, and phenol. Benzene is unique due to its simple aromatic structure and stability.

Ethanol: Similar compounds include methanol, propanol, and butanol. Ethanol is unique for its balance of hydrophilic and hydrophobic properties, making it a versatile solvent.

Zirconium: Similar compounds include titanium, hafnium, and vanadium.

Similar Compounds

Benzene: Toluene, xylene, phenol.

Ethanol: Methanol, propanol, butanol.

Zirconium: Titanium, hafnium, vanadium.

Eigenschaften

CAS-Nummer |

39323-25-6 |

|---|---|

Molekularformel |

C8H11OZr- |

Molekulargewicht |

214.40 g/mol |

IUPAC-Name |

benzene;ethanol;zirconium |

InChI |

InChI=1S/C6H5.C2H6O.Zr/c1-2-4-6-5-3-1;1-2-3;/h1-5H;3H,2H2,1H3;/q-1;; |

InChI-Schlüssel |

GHDVBYLRDUQNDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCO.C1=CC=[C-]C=C1.[Zr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)